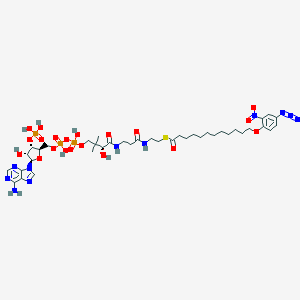
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A (ANPCA-CoA) is a synthetic analog of long-chain acyl-CoA, which has been widely used in scientific research applications. ANPCA-CoA is a powerful tool for studying the mechanism of action, biochemical and physiological effects of long-chain acyl-CoA in various biological systems.
Mecanismo De Acción
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is a structural analog of long-chain acyl-CoA, which can mimic the function of endogenous acyl-CoA in various biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be incorporated into the acyl-CoA pool and interact with enzymes and proteins that recognize acyl-CoA. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of acyl-CoA-binding proteins, acyl-CoA synthetases, and acyl-CoA dehydrogenases.
Efectos Bioquímicos Y Fisiológicos
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can have various biochemical and physiological effects in different biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can inhibit the activity of long-chain acyl-CoA synthetases, which can reduce the incorporation of fatty acids into triglycerides and phospholipids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also inhibit the activity of acyl-CoA dehydrogenases, which can impair the oxidation of fatty acids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also activate the AMP-activated protein kinase (AMPK) pathway, which can stimulate fatty acid oxidation and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has several advantages for lab experiments, including its high potency, selectivity, and stability. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used at low concentrations to achieve specific effects on acyl-CoA metabolism. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is stable under various experimental conditions and can be stored for a long time. However, 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A also has some limitations, such as its potential toxicity and non-specific effects on other cellular processes. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A should be used with caution and appropriate controls in lab experiments.
Direcciones Futuras
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has great potential for future research directions, including the development of new drugs for metabolic disorders, the identification of novel acyl-CoA-binding proteins, and the exploration of new signaling pathways. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also be used in combination with other tools, such as proteomics and metabolomics, to obtain a comprehensive understanding of acyl-CoA metabolism in different biological systems.
Métodos De Síntesis
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be synthesized by a multi-step reaction process starting from commercially available 4'-azido-2'-nitrophenol and dodecanoyl-CoA. The synthesis involves the protection of the hydroxyl group of 4'-azido-2'-nitrophenol, followed by the reaction with dodecanoyl-CoA under appropriate reaction conditions. The final product is purified by column chromatography to obtain pure 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A.
Aplicaciones Científicas De Investigación
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been widely used in scientific research applications, including studies of lipid metabolism, signal transduction, and protein modification. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of long-chain acyl-CoA in various biological systems, such as mitochondria, peroxisomes, and cytosol. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been used to study the regulation of fatty acid oxidation, lipid droplet formation, and insulin signaling pathways.
Propiedades
Número CAS |
130766-07-3 |
|---|---|
Nombre del producto |
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A |
Fórmula molecular |
C39H60N11O20P3S |
Peso molecular |
1127.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-(4-azido-2-nitrophenoxy)dodecanethioate |
InChI |
InChI=1S/C39H60N11O20P3S/c1-39(2,22-67-73(63,64)70-72(61,62)66-21-28-33(69-71(58,59)60)32(53)38(68-28)49-24-46-31-35(40)44-23-45-36(31)49)34(54)37(55)43-16-15-29(51)42-17-19-74-30(52)12-10-8-6-4-3-5-7-9-11-18-65-27-14-13-25(47-48-41)20-26(27)50(56)57/h13-14,20,23-24,28,32-34,38,53-54H,3-12,15-19,21-22H2,1-2H3,(H,42,51)(H,43,55)(H,61,62)(H,63,64)(H2,40,44,45)(H2,58,59,60)/t28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
YTTUVWRNKSNZFE-LFZQUHGESA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
Otros números CAS |
130766-07-3 |
Sinónimos |
12-(4'-azido-2'-nitrophenoxy)dodecanoyl-coenzyme A AND-CoA CoA, AND- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




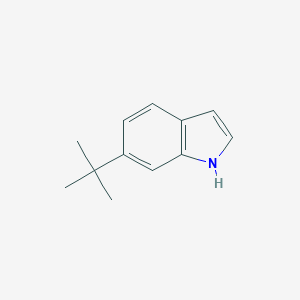
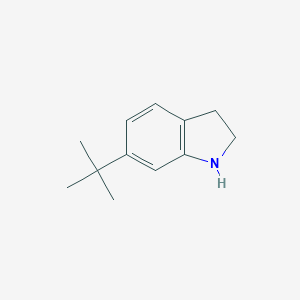
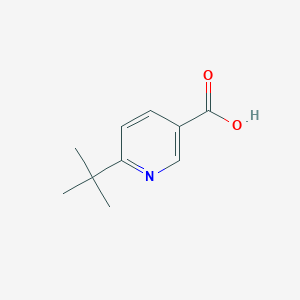


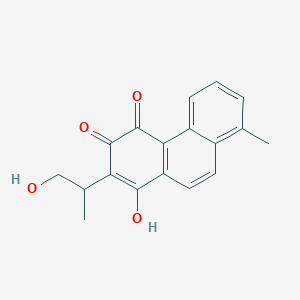

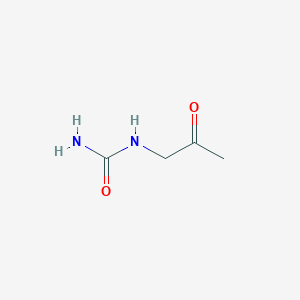
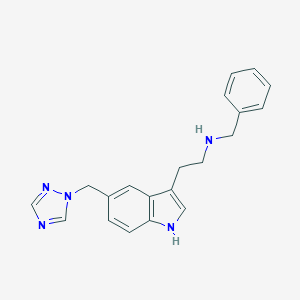
![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)


